ERCC2 is classified under the helicase family of proteins, specifically functioning as a DNA helicase that unwinds DNA during the repair process. The gene encoding this protein is located on chromosome 19 and is essential for maintaining genomic stability by facilitating the recognition and excision of damaged DNA segments .
The synthesis of ERCC2 involves transcription of its gene followed by translation into the protein. The protein undergoes post-translational modifications that are critical for its stability and function. Techniques such as polymerase chain reaction (PCR) and cloning are typically used to study mutations within the ERCC2 gene. For example, whole-exome sequencing has been employed to identify specific mutations associated with conditions like xeroderma pigmentosum .
In laboratory settings, small interfering RNA technology has been utilized to knock down ERCC2 expression in various cell lines, allowing researchers to observe the resultant effects on cell cycle progression and sensitivity to chemotherapeutic agents .
The molecular structure of ERCC2 reveals that it contains several functional domains essential for its helicase activity. The protein features a central helicase domain that facilitates ATP-dependent unwinding of DNA. Structural studies suggest that specific mutations can disrupt this function, leading to impaired DNA repair capabilities .
Data on the three-dimensional structure of ERCC2 can be obtained from structural biology databases, which provide insights into how mutations affect its conformation and function. For instance, mutations identified in familial cases of xeroderma pigmentosum have been shown to alter the protein's stability and interaction with other components of the nucleotide excision repair machinery .
ERCC2 participates in several biochemical reactions as part of the nucleotide excision repair pathway. The primary reaction involves the recognition of DNA damage, followed by recruitment of other repair proteins. This process includes:
Technical details regarding these reactions often involve assays measuring ATP hydrolysis rates or monitoring changes in DNA structure using techniques like gel electrophoresis or fluorescence resonance energy transfer .
The mechanism of action for ERCC2 revolves around its role as a helicase within the nucleotide excision repair pathway. Upon detecting DNA damage:
Research has shown that polymorphisms in the ERCC2 gene can significantly affect its function, leading to variations in individual responses to DNA-damaging agents such as chemotherapy drugs .
ERCC2 is a protein composed primarily of amino acids, exhibiting typical properties such as solubility in aqueous solutions and stability under physiological conditions. Its molecular weight is approximately 80 kDa, and it contains several domains critical for its helicase activity.
Chemical properties include:
Analyses often involve determining its stability under varying conditions using techniques like differential scanning calorimetry or circular dichroism spectroscopy .
ERCC2 has significant implications in cancer research due to its role in DNA repair mechanisms. Understanding its function aids in:
The ERCC2 gene (HGNC:3434) is located on chromosome 19q13.32 in humans, spanning 20.7 kb and comprising 24 exons [1] [3]. It encodes a 760-amino acid protein (XPD) with a molecular weight of approximately 87 kDa. The gene is evolutionarily conserved across eukaryotes, with orthologs identified in model organisms ranging from Mus musculus to Danio rerio. The zebrafish ercc2 ortholog shares 78% amino acid identity with human ERCC2 and participates in analogous DNA repair and developmental pathways [7]. The ERCC2 promoter contains conserved binding sites for transcription factors SP1 and NRF2, reflecting its stress-responsive regulation. Comparative genomics reveals high conservation in helicase domains across species, underscoring their non-redundant roles in nucleotide excision repair (NER) and transcription.
Table 1: Genomic and Evolutionary Features of ERCC2
Feature | Details |
---|---|
Chromosomal Location | 19q13.32 |
Exon Count | 24 |
Transcript Variants | 2 (NM000400.4, NM001130867.2) |
Protein Length (Isoform 1) | 760 amino acids |
Mouse Ortholog Identity | 92% |
Zebrafish Ortholog Function | Digestive organ development, DNA repair |
ERCC2 (XPD) is a superfamily 2 DNA helicase with seven conserved helicase domains (HD1–HD7) that coordinate ATP hydrolysis and 5'→3' DNA unwinding. Key structural elements include:
Structural studies show that DNA damage recognition induces a "closed" conformation in ERCC2, positioning the Fe-S cluster near the DNA strand for lesion verification. Mutations in helicase motifs (e.g., G47R in HD1) abolish ATPase activity and are linked to xeroderma pigmentosum (XP-D) phenotypes [1] [5].
ERCC2 undergoes dynamic post-translational modifications (PTMs) that regulate its stability and function:
Deubiquitinases USP7 and USP24 reverse ubiquitination, preserving ERCC2 stability during transcription. PTM dysregulation (e.g., reduced phosphorylation in XP-D mutants) correlates with defective DNA repair [6] [9].
ERCC2 is an integral subunit of the 10-subunit transcription factor IIH (TFIIH) complex, with specific binding partners:
Table 2: Key ERCC2 Protein Interactions
Interaction Partner | Complex/Pathway | Functional Consequence |
---|---|---|
p62 (GTF2H1) | TFIIH Core | Structural stabilization |
p44 (GTF2H2) | TFIIH Core | Allosteric helicase activation |
XPA | NER | Damage verification complex assembly |
CSA | TC-NER | RNAPII stall recruitment |
RAD23B | GG-NER | XPC stability regulation |
Physiological Functions and Mechanisms
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